molecular formula C8H16ClNO B2381531 2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride CAS No. 2580220-93-3

2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride

Cat. No. B2381531
CAS RN: 2580220-93-3
M. Wt: 177.67
InChI Key: PSCINTSJMAVJLG-UHFFFAOYSA-N
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Description

“2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride” is an intermediate used to prepare azacycloalkylalkyl heteroaryl ethers as cholinergic agonists .


Synthesis Analysis

The synthesis of “2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride” involves the preparation of azacycloalkylalkyl heteroaryl ethers as cholinergic agonists .


Molecular Structure Analysis

The molecular formula of “2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride” is C15H27NO5 . The molecular weight is 301.38 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride” include a molecular weight of 287.35 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 6 . The exact mass is 287.17327290 g/mol .

Scientific Research Applications

Antimicrobial Properties

  • Synthesized N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides demonstrated moderate activity against certain Gram-positive bacteria like Staphylococcus aureus, indicating potential use in developing antimicrobial agents (Barsoum & Nawar, 2003).

Antineoplastic Activity

  • Compounds derived from 2,3-dihydro-1H-pyrrolizine showed varying degrees of antineoplastic activity, suggesting a potential role in cancer treatment. Some compounds like 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizine bis(2-propylcarbamate) exhibited comparable activity to known agents in treating murine lymphocytic leukemia and melanocarcinoma (Anderson, Chang, & Mcpherson, 1983).

Synthesis and Evaluation of Derivatives

  • The synthesis of various derivatives of 2,3-dihydro-1H-pyrrolizine, such as 5-thienyl or 5-(2-furyl) derivatives, has been explored. These derivatives have shown significant antileukemic activity, comparable with existing drugs like mitomycin (Ladurée et al., 1989).

Optoelectrochemical Properties

  • Star-shaped thiophene and pyrrole functionalized monomers, including derivatives of 1H-pyrrolizin, were synthesized and evaluated for their optoelectrochemical properties, indicating potential use in material science and electronics (Ak & Toppare, 2009).

properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-6-7-3-5-9-4-1-2-8(7)9;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCINTSJMAVJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2C1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6,7,8-Hexahydro-1H-pyrrolizin-1-ylmethanol;hydrochloride

CAS RN

2580220-93-3
Record name (hexahydro-1H-pyrrolizin-1-yl)methanol hydrochloride
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